molecular formula C7H11N3O2 B15146519 (2R)-2-amino-4-(1H-imidazol-4-yl)butanoic acid CAS No. 58501-48-7

(2R)-2-amino-4-(1H-imidazol-4-yl)butanoic acid

Cat. No.: B15146519
CAS No.: 58501-48-7
M. Wt: 169.18 g/mol
InChI Key: MSECZMWQBBVGEN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Homohistidine is synthesized from histidine through a series of chemical reactions. One common method involves the use of histidine as a starting material, which undergoes a series of reactions including protection, alkylation, and deprotection steps to yield L-Homohistidine .

Industrial Production Methods: The industrial production of L-Homohistidine typically involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. Techniques such as slow solvent evaporation are employed to grow high-quality crystalline materials .

Chemical Reactions Analysis

Types of Reactions: L-Homohistidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can yield various substituted imidazole compounds .

Mechanism of Action

Biological Activity

(2R)-2-amino-4-(1H-imidazol-4-yl)butanoic acid, commonly referred to as an imidazole-containing amino acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an imidazole ring that contributes to its pharmacological properties.

The biological activity of this compound is primarily associated with its role as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The imidazole moiety is known to interact with various receptors and enzymes, influencing pathways related to pain modulation, neuroprotection, and inflammation.

  • Glycine Transport Inhibition : This compound has been shown to inhibit glycine transporters, particularly GlyT2, which plays a crucial role in regulating glycine levels in synaptic clefts. By inhibiting GlyT2, this compound enhances glycinergic transmission, which is beneficial in conditions characterized by neuropathic pain and hyperalgesia .
  • Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties by reducing excitotoxicity associated with excessive glutamate release. This action is particularly relevant in neurodegenerative diseases where excitotoxicity contributes to neuronal loss .
  • Anti-inflammatory Properties : The compound also demonstrates anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines and mediators. This mechanism may be beneficial in treating inflammatory disorders .

Pharmacological Profiles

The pharmacological profiles of this compound can be summarized in the following table:

Activity TypeDescriptionReference
GlyT2 InhibitionPotent inhibitor with an IC50 value of 16 nM, enhancing synaptic glycine levels
NeuroprotectionReduces neuronal damage from excitotoxicity; potential application in neurodegenerative diseases
Anti-inflammatoryModulates cytokine release; potential for treating inflammatory conditions

Case Study 1: Neuropathic Pain Model

In a study examining neuropathic pain, this compound was administered to rodents with induced nerve injury. The results indicated a significant reduction in mechanical allodynia and thermal hyperalgesia compared to control groups. The compound's ability to enhance glycinergic signaling was identified as a key factor in its analgesic effect .

Case Study 2: Neurodegenerative Disease

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals. The findings suggest that modulation of excitatory neurotransmission may play a role in mitigating neurodegeneration .

Research Findings

Recent research highlights the potential of this compound as a lead compound for drug development targeting CNS disorders. Its dual action as both a glycine transporter inhibitor and a neuroprotective agent positions it favorably for further exploration in clinical settings.

Properties

CAS No.

58501-48-7

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(2R)-2-amino-4-(1H-imidazol-5-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

MSECZMWQBBVGEN-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(NC=N1)CC[C@H](C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.